molecular formula C12H8N2 B1268695 5-Phenylpyridine-2-carbonitrile CAS No. 39065-45-7

5-Phenylpyridine-2-carbonitrile

Katalognummer B1268695
CAS-Nummer: 39065-45-7
Molekulargewicht: 180.2 g/mol
InChI-Schlüssel: FOMAKWRPGGQFNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenylpyridine-2-carbonitrile is a chemical compound with the molecular formula C12H8N2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 5-Phenylpyridine-2-carbonitrile consists of a pyridine ring attached to a phenyl ring and a carbonitrile group . The InChI code for this compound is 1S/C12H8N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H .


Physical And Chemical Properties Analysis

5-Phenylpyridine-2-carbonitrile has a molecular weight of 180.21 g/mol . It is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis of Isoquinoline Derivatives

The reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile with arylidene malononitrile can afford isoquinoline derivatives . Isoquinoline derivatives are important in medicinal chemistry due to their wide range of biological activities.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, which can be obtained from 5-Phenylpyridine-2-carbonitrile, can react with ethyl acetoacetate, acetic anhydride, formic acid, urea and thiourea to give the corresponding pyrido[2,3-d]pyrimidine derivatives . These derivatives are associated with several biological activities, including acting as antitumor agents inhibiting dihydrofolate reductases or tyrosine kinases .

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The reactivity of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile towards acetic acid, phenylisothiocyanate and methylacrylate can give pyrazolo[3,4-b]-pyridine derivatives . These derivatives have been found to regulate the cardiovascular system and possess antiviral, antileishmanial and antimicrobial properties .

Synthesis of 1,8-Naphthyridine Derivatives

Treatment of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with malononitrile can give 1,8-naphthyridine derivative . 1,8-Naphthyridines are important heterocyclic compounds that exhibit a wide range of biological activities.

Synthesis of 6-Substituted-4-Methyl-2-Phenyl-5-Pyridine Carbonitriles

A new series of 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles can be synthesized via reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with phenyl isothiocyanate, benzenesulphonyl chloride and acetic anhydride .

Synthesis of 1,2,4-Triazolo[3,4-a]-Pyridine Derivatives

Treatment of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with acetic anhydride, phthalic anhydride and carbon disulphide can give 1,2,4-triazolo[3,4-a]-pyridine derivative . This derivative is a key structural fragment of many heterocyclic compounds showing a broad spectrum of biological activity .

Safety and Hazards

5-Phenylpyridine-2-carbonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, not ingesting the compound, and keeping it in a dry, cool, and well-ventilated place .

Eigenschaften

IUPAC Name

5-phenylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMAKWRPGGQFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359054
Record name 5-phenylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39065-45-7
Record name 5-phenylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of toluene (20 mL) and water (5 mL) was degassed with argon for 5 minutes. Sodium carbonate (1.53 g, 0.01444 mole) was then added and the mixture was degassed with argon for a further 5 minutes. Phenyl boronic acid (1.126 g, 0.00866 mole) and 5-chloro-pyridine-2-carbonitrile (1 g, 0.00722 mole) were added and the resulting mixture was degassed with argon for a further 5 minutes. tetrakis(triphenylphosphine)palladium(0) (1.67 g, 0.00144 mole) was added and the resulting mixture was degassed with argon for a further 5 minutes. The reaction mixture was then heated to reflux for 3 hours. The reaction mixture was diluted with ethyl acetate. The ethyl acetate layer was washed with water followed by brine solution, dried over sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography using silica gel 60-120 mesh (4% ethyl acetate in hexane) to afford 0.9 g (69%) of 5-phenyl-pyridine-2-carbonitrile. LCMS: 181.07 (M+1)+, 28.90%, 1H NMR (DMSO-d6): δ 9.1 (s, 1H), 8.4-8.3 (m, 1H), 8.2-8.1 (m, 1H), 7.9-7.78 (m, 2H), 7.6-7.4 (m, 3H). To a stirred solution of 5-phenyl-pyridine-2-carbonitrile (0.9 g, 0.005 mol) in a mixture of ethanol (10 mL) and water (5 mL) was added NaOH (1 g, 0.025 mol) and the resulting mixture was stirring overnight. The reaction mixture was then concentrated under reduced pressure. The residue was dissolved in water, washed with ether and the aqueous layer was acidified with citric acid. The acidified aqueous solution was extracted with ethyl acetate. The ethyl acetate layer was washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 0.75 g (75%) of 5-phenyl-pyridine-2-carboxylic acid. LCMS: 200.06 (M+1)+, 97.53%, 1H NMR (DMSO-d6): δ 13 (bs, 1H), 9.1-9.0 (d, 1H), 8.3-8.2 (dd, 1H), 8.2-8.1 (d, 1H), 7.8 (d, 1H), 7.6-7.4 (m, 3H).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
1.126 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1.67 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 5-chloro-2-cyanopyridine (300 mg, 2.17 mmol) in toluene: H2O (7:3) (10 mL) was added Na2CO3 (459 mg, 4.33 mmol) followed by Pd(PPh3)4 (500 mg, 0.43 mmol) and phenylboronic acid (337 mg, 2.60 mmol) at room temperature. The resulting mixture was heated to reflux for 3 hrs. The reaction mixture was then diluted with water and extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulphate and concentrated. The resulting residue was purified by column chromatography (using silica gel 60-120 mesh and 4% ethylacetate in hexane as eluent) to afford 96 mg (24.6% yield) of 5-phenyl-pyridine-2-carbonitrile. LCMS Purity: 97.5%
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
459 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
337 mg
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture comprising 5-bromopyridine-2-carbonitrile (0.09 g, 0.49 mmol), phenyl boronic acid (0.12 g, 0.98 mmol), 2M sodium carbonate ((0.98 mL, 1.96 mmol), tetrakis(tritylphosphanyl)palladium (0.06 g, 0.049 mmol), benzene (2 mL) and ethanol (2 mL) was heated at reflux for 1 hour and then partitioned between ethyl acetate and water. The organic layer was separated, washed with water, dried (MgSO4) and concentrated. The residue was purified by silica gel chromatography (25% ethyl acetate/hexanes) to provide 5-phenylpyridine-2-carbonitrile (0.12 g, 0.67 mmol). MS (CI), Calculated for C12H8N2, 180.2, Found (MH+): 182.
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
tetrakis(tritylphosphanyl)palladium
Quantity
0.06 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.